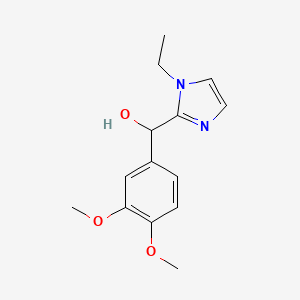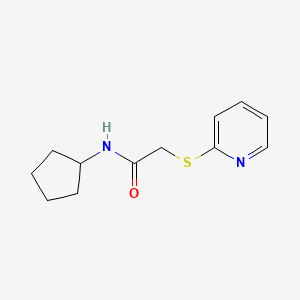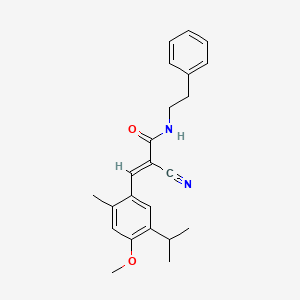
N,N'-bis(2-methylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-bis(2-methylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide, commonly known as BMD, is a synthetic compound that has gained significant attention in scientific research due to its potential in various applications. BMD is a bidentate ligand that can coordinate with metal ions, making it useful in catalysis, electrochemistry, and material science. In
Mécanisme D'action
BMD acts as a bidentate ligand that can coordinate with metal ions, forming stable complexes. The mechanism of action of BMD in catalysis involves the coordination of the metal ion with BMD, followed by the activation of the substrate through the formation of a metal-substrate complex. In electrochemistry, BMD acts as a mediator that facilitates the transfer of electrons between the electrode and the analyte. In material science, BMD acts as a building block that can form stable π-conjugated systems.
Biochemical and Physiological Effects:
BMD has not been extensively studied for its biochemical and physiological effects. However, studies have shown that BMD is not toxic to cells and does not exhibit significant cytotoxicity. BMD has also been shown to have low hemolytic activity, making it a safe compound for use in biological applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BMD in lab experiments include its cost-effectiveness, ease of synthesis, and versatility in various applications. The limitations of using BMD in lab experiments include its limited solubility in organic solvents, which can affect its reactivity in certain reactions.
Orientations Futures
There are several future directions for the study of BMD. One potential direction is the development of new metal complexes that exhibit enhanced catalytic activity in organic transformations. Another potential direction is the incorporation of BMD into new materials for the development of advanced electronic devices. Additionally, the study of BMD in biological applications, such as drug delivery and imaging, is an area of growing interest.
Conclusion:
In conclusion, BMD is a synthetic compound that has gained significant attention in scientific research due to its potential in various applications. The synthesis method of BMD is cost-effective, and the compound has been extensively studied for its potential in catalysis, electrochemistry, and material science. The mechanism of action of BMD involves its coordination with metal ions, and studies have shown that BMD is safe for use in biological applications. While there are limitations to using BMD in lab experiments, there are several future directions for the study of this compound, making it a promising area of research.
Méthodes De Synthèse
The synthesis of BMD involves a multistep process that includes the reaction of 2-methyl aniline with 2-nitrobenzaldehyde to form an imine intermediate. This intermediate is then reduced to form 2-methylphenylamine, which is subsequently reacted with 4,4'-diaminobiphenyl and 2-nitrobenzoic acid to produce BMD. The overall yield of this process is approximately 40%, making it a cost-effective method for synthesizing BMD.
Applications De Recherche Scientifique
BMD has been extensively studied for its potential applications in various scientific fields. In catalysis, BMD has been used as a ligand in the synthesis of metal complexes that exhibit excellent catalytic activity in organic transformations. In electrochemistry, BMD has been used as a mediator in the development of electrochemical sensors for the detection of biomolecules and heavy metal ions. In material science, BMD has been incorporated into organic semiconductors, resulting in improved device performance.
Propriétés
IUPAC Name |
N-(2-methylphenyl)-3-[4-[(2-methylphenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26N4O2/c1-21-11-3-7-15-27(21)37-33(39)31-23-13-5-9-17-29(23)35-19-25(31)26-20-36-30-18-10-6-14-24(30)32(26)34(40)38-28-16-8-4-12-22(28)2/h3-20H,1-2H3,(H,37,39)(H,38,40) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGVZROOLPQGPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=NC3=CC=CC=C32)C4=C(C5=CC=CC=C5N=C4)C(=O)NC6=CC=CC=C6C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 7-bromo-1,14-dimethyl-4,10-bis(4-methylphenyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B5089165.png)

![N~1~-(2-methoxy-5-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5089177.png)
![11-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5089186.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,5-dichlorophenyl)ethanediamide](/img/structure/B5089209.png)
![3-methyl-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089213.png)
![2-chlorobenzyl 2-[5-(4-ethoxyphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5089228.png)
![4-(benzyloxy)-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B5089239.png)
![8-methoxy-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B5089242.png)


![5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089260.png)

